

leniolisib open-label extension study efficacy safety

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Compound Focus: Leniolisib

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Efficacy and Safety Comparison of Leniolisib

The table below summarizes the long-term outcomes of **leniolisib** treatment from the OLE study and compares its efficacy against standard of care (SoC) from an externally controlled analysis [1] [2].

Aspect	Findings from Leniolisib Open-Label Extension (OLE) Study	Comparison vs. Standard of Care (SoC)
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| **Study Details** | • **Patients (n):** 37 [1] • **Median Exposure:** 102 weeks (approx. 2 years) [1] • **Data Source:** Interim analysis of ongoing OLE (NCT02859727) [1] [2] | • **Control:** External control from ESID registry [2] • **Analysis:** Externally controlled, long-term comparison [2] | | **Key Efficacy Outcomes** | • **Reduced Infections:** Significant reduction in annualized infection rate ($p=0.004$) [1] • **Lymphoproliferation:** Reduced lymphadenopathy and splenomegaly [1] • **Immunophenotype:** Normalization of lymphocyte subsets (e.g., naïve B cells) and improved cytopenias [1] • **IRT Use:** 10 out of 27 patients reduced or discontinued Immunoglobulin Replacement Therapy [1] | • **Respiratory Infections:** 66% lower annual rate (Rate Ratio: 0.34; 95% CI: 0.19, 0.59) [2] • **Serum IgM:** Significant reduction vs. SoC (treatment effect: -1.09 g/L; 95% CI: -1.78, -0.39; $p=0.002$) [2] | | **Safety Profile** | • **Tolerability:** Well-tolerated with exposure up to 5 years [1] • **Adverse Events (AEs):** 87% experienced an AE; most were Grade 1-3, no Grade 4 AEs related to treatment [1] • **Serious AEs:** One Grade 5 AE in a patient with severe comorbidities, determined to

be unrelated to **leniolisib** [1] | Not applicable (SoC safety profile was not a focus of the comparative analysis) |

Experimental and Methodological Details

For researchers, the key design elements and methodologies of the clinical trials are outlined below.

Trial Designs and Patient Populations

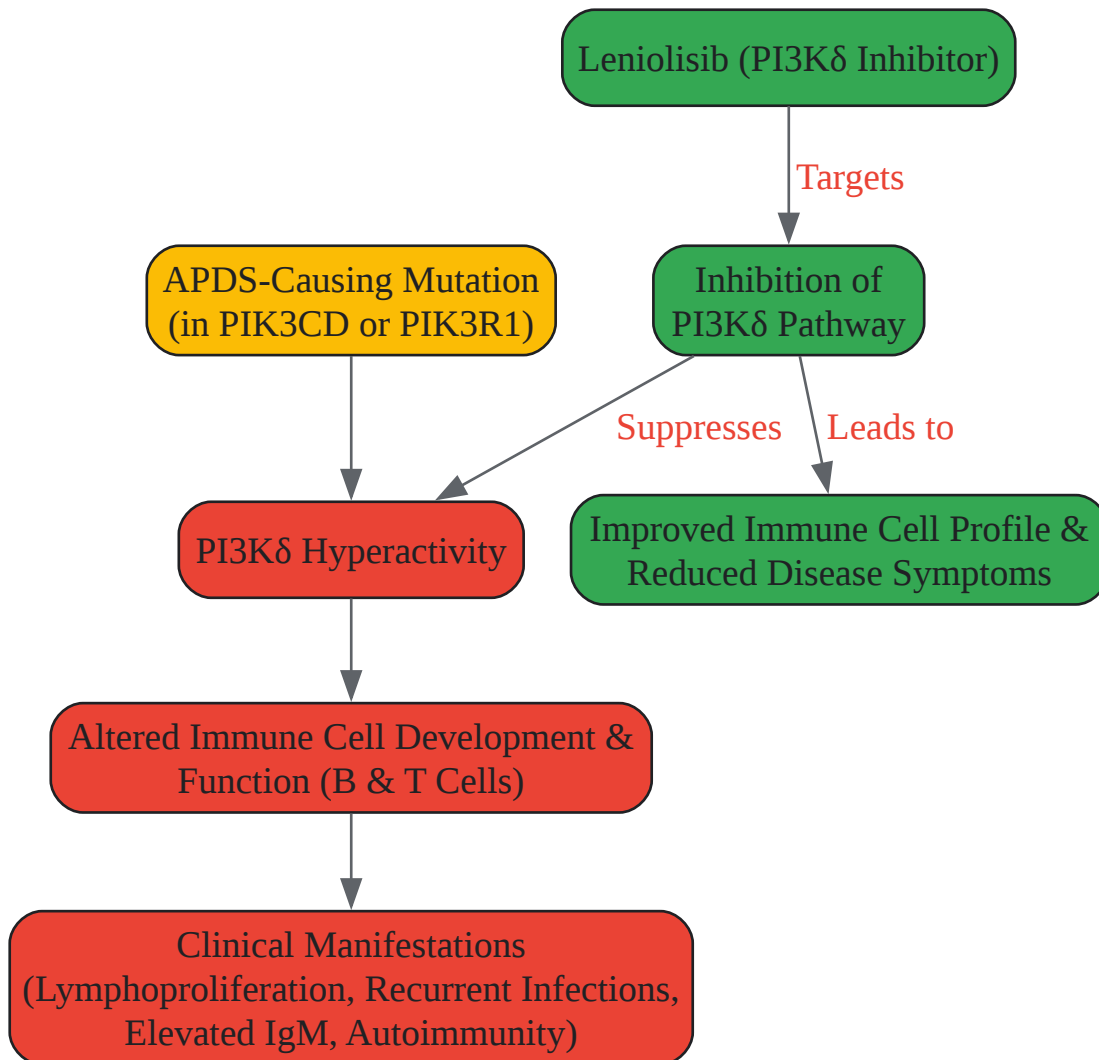
- **Open-Label Extension (OLE) Study (NCT02859727):** This is a multinational, single-arm, ongoing study assessing the long-term use of **leniolisib** [1]. Patients aged ≥ 12 years with genetically confirmed APDS who completed a prior parent study (a dose-finding trial or a 12-week placebo-controlled trial, NCT02435173) or had prior exposure to other PI3K δ inhibitors were eligible [1]. In the OLE, all participants received **leniolisib 70 mg orally, twice daily** [1].
- **External Control Study:** This analysis compared long-term data from the **leniolisib** OLE study with an external control cohort from the **European Society for Immunodeficiencies (ESID) registry** [2]. To ensure comparability, baseline characteristics between the two groups were balanced using **inverse probability of treatment weighting** [2]. The endpoints were chosen based on a feasibility assessment of available and comparable data from both sources [2].

Key Efficacy Assessment Methodologies

- **Lymphoproliferation:** Measured as the **percentage change from baseline in lymph node size and spleen volume**, assessed via magnetic resonance imaging (MRI) or computed tomography (CT) [3] [4].
- **Immunological Biomarkers:**
 - **Lymphocyte Subsets:** Immunophenotyping of peripheral blood cells via **flow cytometry** to quantify proportions of naïve B cells, transitional B cells, and senescent T cells (e.g., CD57+). This measures the drug's effect on correcting the underlying immune dysregulation [1] [3].
 - **Serum Immunoglobulin M (IgM):** Measured in g/L from blood samples. Reduction toward normal levels indicates improved B-cell function and class-switching [2].
- **Infection Rates:** The **annualized rate of respiratory tract infections** was calculated based on investigator-reported adverse events of infection [1] [2].
- **PI3K δ Pathway Suppression:** In earlier phases, the pharmacodynamic effect was confirmed ex vivo by measuring the reduction of **phosphorylated AKT (pAKT)** in patient B-cells after anti-IgM stimulation, using flow cytometry [3].

Leniolisib's Mechanism of Action

The following diagram illustrates the targeted mechanism of **leniolisib** in correcting the underlying pathology of APDS.



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Conclusion for Research and Development

In summary, for researchers and drug development professionals, the long-term data for **leniolisib** demonstrates:

- **Sustained Efficacy: Leniolisib** provides durable improvements in key clinical and immunological hallmarks of APDS, including significant reduction in lymphoproliferation and infection rates over a median of two years of treatment [1].
- **Favorable Safety:** The safety profile remains manageable in the long term, with an absence of severe treatment-related AEs that have been associated with other PI3K δ inhibitors used in oncology [1] [5].
- **Superiority Over SoC:** Externally controlled analyses provide robust evidence that **leniolisib** is superior to standard care in reducing infection burden and normalizing pathogenic immune biomarkers [2].

These findings validate PI3K δ inhibition as a viable precision medicine approach for APDS and may inform the development of similar targeted therapies for other immune dysregulation diseases.

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